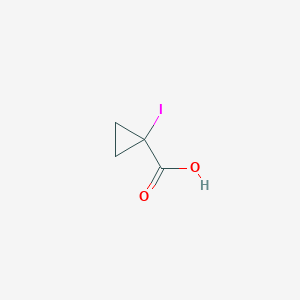
1-Iodocyclopropanecarboxylic Acid
概要
説明
1-Iodocyclopropanecarboxylic Acid is an organic compound characterized by a cyclopropane ring substituted with an iodine atom and a carboxylic acid group
準備方法
The synthesis of 1-Iodocyclopropanecarboxylic Acid typically involves the cyclopropanation of alkenes followed by iodination. One common method includes the reaction of cyclopropanecarboxylic acid with iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
化学反応の分析
1-Iodocyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate.
Cyclopropane Ring Reactions: The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of different products depending on the reagents and conditions used.
Common reagents for these reactions include bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions vary based on the specific reaction conditions but often include substituted cyclopropane derivatives and various functionalized carboxylic acids.
科学的研究の応用
1-Iodocyclopropanecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings.
Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems, including their interactions with enzymes and receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, where its reactivity can be harnessed for specific industrial processes.
作用機序
The mechanism by which 1-Iodocyclopropanecarboxylic Acid exerts its effects depends on the specific context of its use. In biological systems, the compound may interact with molecular targets such as enzymes, leading to inhibition or activation of specific pathways. The cyclopropane ring’s strain and the iodine atom’s reactivity play crucial roles in these interactions, influencing the compound’s overall activity.
類似化合物との比較
1-Iodocyclopropanecarboxylic Acid can be compared with other cyclopropane-containing compounds, such as 1-Bromocyclopropanecarboxylic Acid and 1-Chlorocyclopropanecarboxylic Acid. These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their reactivity and applications. The iodine atom in this compound makes it more reactive in substitution reactions compared to its bromine and chlorine analogs, highlighting its uniqueness.
Similar Compounds
- 1-Bromocyclopropanecarboxylic Acid
- 1-Chlorocyclopropanecarboxylic Acid
- 1-Fluorocyclopropanecarboxylic Acid
These compounds are structurally similar but exhibit different chemical properties due to the varying halogen atoms, making each one unique in its applications and reactivity.
特性
IUPAC Name |
1-iodocyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRDCIZONWZVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















